2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications . The molecule features:
- A sulfanyl (-S-) linker at position 4, connecting to a pyrrolidin-1-yl-ethanone moiety, which may improve solubility and metabolic stability compared to simpler alkyl/aryl substituents.
Pyrazolo[3,4-d]pyrimidines are recognized for antitumor, antiviral, and kinase-inhibitory activities . The unique combination of substituents in this compound suggests tailored pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c18-12-3-5-13(6-4-12)23-16-14(9-21-23)17(20-11-19-16)25-10-15(24)22-7-1-2-8-22/h3-6,9,11H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWRBKZHBSSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares the target compound with structurally related analogs:
Key Observations :
- The pyrrolidinyl-ethanone group in the target compound distinguishes it from analogs with acetamide (e.g., ) or simpler alkyl chains (e.g., ), likely enhancing solubility due to the tertiary amine.
- The 4-chlorophenyl group is a common feature across analogs, suggesting its critical role in target binding (e.g., kinase or receptor interactions).
(a) Antitumor Activity
- Target Compound : While direct data are unavailable, pyrazolo[3,4-d]pyrimidines with chloro-substituted aryl groups (e.g., ) exhibit antitumor activity via kinase inhibition.
- Analog 1-(2-Chloroethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one : Explicitly reported to inhibit tumor proliferation in vitro .
- Analog N-[2-(4-Chlorophenyl)Ethyl]-1-(3-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine : Demonstrated cytotoxicity in cancer cell lines .
Structure-Activity Relationship (SAR) Insights
4-Chlorophenyl Group : Critical for hydrophobic interactions with target proteins (e.g., kinases). Removal or substitution reduces potency .
Sulfanyl Linker: Enhances flexibility and electronic effects. Replacement with oxy (-O-) or amino (-NH-) groups alters binding kinetics .
Pyrrolidinyl-Ethanone vs. Acetamide: The former may improve blood-brain barrier penetration due to reduced hydrogen bonding .
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases involved in cell proliferation and survival pathways. It is hypothesized to act as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer activity. Notably, studies have shown that related compounds can inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by inducing apoptosis and inhibiting cell proliferation . The specific compound under discussion has been evaluated for its cytotoxic effects against these cell lines, showing promising results.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | CDK inhibition |
| HCT-116 | 3.5 | Apoptosis induction |
Antiviral and Anti-inflammatory Activities
The compound has also been investigated for its antiviral properties. Similar pyrazolo derivatives have shown efficacy against viral infections by inhibiting viral replication processes. Additionally, anti-inflammatory effects have been noted, with potential applications in treating conditions like arthritis and other inflammatory diseases .
Study on Anticancer Activity
In a recent study published in ACS Omega, a series of pyrazolo derivatives were tested for their anticancer activity. The study highlighted that the presence of the chlorophenyl group significantly enhances the anticancer properties of the compounds . The specific compound exhibited a notable reduction in tumor growth in xenograft models.
In Vivo Studies
Animal model studies have demonstrated that administration of the compound resulted in decreased tumor sizes and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of CDK2 and subsequent effects on cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
